molecular formula C18H17BrN4O2 B2419299 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034290-48-5

2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Número de catálogo: B2419299
Número CAS: 2034290-48-5
Peso molecular: 401.264
Clave InChI: BWKJCBKOEHEWLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Propiedades

IUPAC Name

2-bromo-5-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-23-13(8-17(22-23)12-4-3-7-20-10-12)11-21-18(24)15-9-14(25-2)5-6-16(15)19/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKJCBKOEHEWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multiple steps:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.

    Formation of the Pyrazole Ring: This involves the cyclization of appropriate precursors to form the pyrazole ring.

    Amide Formation: The final step involves the formation of the amide bond between the benzamide and the pyrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the amide.

    Substitution: The bromine atom on the benzene ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

    2-bromo-5-methoxybenzamide: Lacks the pyrazole and pyridine rings.

    N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide: Lacks the bromine and methoxy groups.

Uniqueness

The unique combination of the bromine, methoxy, pyrazole, and pyridine groups in 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide, with the CAS number 2034228-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN4O2C_{18}H_{17}BrN_{4}O_{2} with a molecular weight of 401.3 g/mol. The structure includes a bromine atom, a methoxy group, and a pyrazole moiety attached to a benzamide core, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide. Research indicates that compounds containing pyrazole structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-Bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamideMCF7 (Breast Cancer)TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (Laryngeal Cancer)3.25
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA549 (Lung Cancer)26

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The specific activity of 2-bromo derivative remains to be fully characterized but aligns with the promising profiles of similar pyrazole compounds.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain pyrazole-linked compounds can inhibit CDK2 with IC50 values in the nanomolar range, suggesting a potent effect on cell cycle progression .

Study on Antitumor Activity

In a recent study published in Molecules, several derivatives including those similar to 2-bromo-5-methoxy-N-(...) were synthesized and tested against various cancer cell lines. The results showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced antitumor activity compared to their unsubstituted counterparts . The study provided a comprehensive analysis of structure–activity relationships (SAR), indicating that modifications in the pyrazole moiety can significantly affect biological outcomes.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-5-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide?

Answer: The synthesis typically involves three key steps:

Preparation of the pyrazole core : React 3-pyridinyl boronic acid with 1-methyl-1H-pyrazole derivatives under Suzuki-Miyaura coupling conditions to introduce the pyridinyl group .

Benzamide formation : Couple 2-bromo-5-methoxybenzoic acid with the pyrazole-methylamine intermediate via an amidation reaction using EDCI/HOBt or other coupling reagents .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (e.g., in ethanol) to achieve >95% purity.
Critical parameters: Temperature control (<60°C for amidation), anhydrous conditions for coupling, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical methods are recommended for structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.3–8.7 ppm; methoxy group at δ 3.8–4.0 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~442.1 Da) .
  • X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline derivatives are available) .

Q. How can solubility and stability be improved for in vitro assays?

Answer:

  • Solubility : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For aqueous buffers, adjust pH to 7.4 with phosphate salts .
  • Stability : Store lyophilized powder at -20°C under inert gas. Avoid prolonged exposure to light (due to bromine and methoxy groups) .
    Data Table:
SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO50>95%
PBS (pH 7.4)0.280%
Ethanol1090%

Advanced Research Questions

Q. How does the bromine substituent influence bioactivity compared to chloro or nitro analogs?

Answer: Bromine enhances electrophilicity and van der Waals interactions in target binding. Comparative studies with chloro/nitro analogs show:

  • Binding affinity : Bromine increases binding to kinase targets (e.g., IC₅₀ = 0.12 μM vs. 0.45 μM for chloro analog) due to larger atomic radius .
  • Metabolic stability : Bromine reduces CYP450-mediated degradation compared to nitro groups (t₁/₂ = 6h vs. 2h) .
    Experimental design: Use isosteric substitution in SAR studies, followed by molecular docking (e.g., AutoDock Vina) to map interactions .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to minimize variability .
  • Counter-screening : Test against off-targets (e.g., GPCRs, ion channels) to rule out false positives .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) .
    Case example: Discrepancies in cytotoxicity (e.g., HeLa cell IC₅₀ ranging from 1–10 μM) may arise from differences in cell passage number or serum-free vs. serum-containing media .

Q. How can the compound’s mechanism of action be elucidated?

Answer:

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins from cell lysates .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Crystallography : Co-crystallize with putative targets (e.g., kinases) to resolve binding modes .
    Key finding: Pyridinyl and methoxy groups form hydrogen bonds with kinase hinge regions, while bromine occupies a hydrophobic pocket .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.